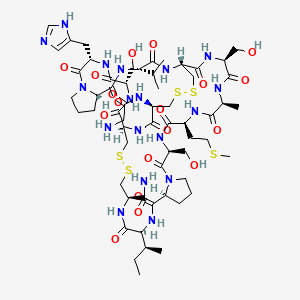

GB111-NH2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

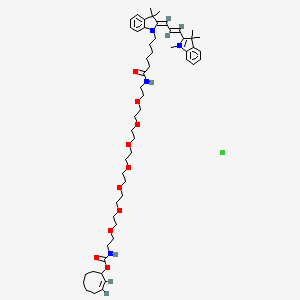

Vue d'ensemble

Description

GB111-NH2 (hydrochloride) is a novel cysteine cathepsin inhibitor. Cysteine cathepsins are proteases that play a significant role in various physiological and pathological processes, including cancer progression, inflammation, and immune responses. GB111-NH2 (hydrochloride) has been shown to inhibit the activity of cathepsins B, L, and S, making it a valuable tool in cancer research and other biomedical applications .

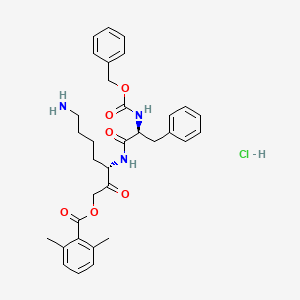

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GB111-NH2 (hydrochloride) involves several steps, starting from commercially available Fmoc and lysine. The carboxyl terminus of Fmoc-Lys(Boc)-OH is converted to a bromomethyl ketone by reacting with N-methylmorpholine and isobutyl chloroformate in anhydrous conditions. This mixture is then reacted with diazomethane generated in situ, followed by the addition of hydrogen bromide. The resulting acyloxymethyl ketone is synthesized by condensing dimethyl benzoic acid and Fmoc-Lys(Boc)-BMK in basic conditions with potassium fluoride. The dipeptide is synthesized using standard solid-phase peptide synthesis on a chlorotrityl resin. The amine protecting group, Boc, is removed with 25% trifluoroacetic acid, and the amine is reacted with the resin in basic conditions. The final product, GB111-NH2, is obtained by removing the elongated peptide from the resin with 10% trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for GB111-NH2 (hydrochloride) are not extensively documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: GB111-NH2 (hydrochloride) primarily undergoes inhibition reactions with cysteine cathepsins. It forms covalent bonds with the active site cysteine residues of cathepsins B, L, and S, leading to the inhibition of their proteolytic activity .

Common Reagents and Conditions: The common reagents used in the synthesis of GB111-NH2 (hydrochloride) include Fmoc-Lys(Boc)-OH, N-methylmorpholine, isobutyl chloroformate, diazomethane, hydrogen bromide, dimethyl benzoic acid, potassium fluoride, and trifluoroacetic acid. The reactions are typically carried out under anhydrous conditions and require careful control of temperature and pH to ensure the desired product is obtained .

Major Products Formed: The major product formed from the reactions involving GB111-NH2 (hydrochloride) is the inhibition complex with cysteine cathepsins. This complex effectively blocks the proteolytic activity of the cathepsins, leading to various downstream effects, including apoptosis and proliferation of macrophages .

Applications De Recherche Scientifique

GB111-NH2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Cancer Research: GB111-NH2 (hydrochloride) is used to study the role of cysteine cathepsins in cancer progression and to develop potential anticancer therapies.

Inflammation and Immune Response: The compound is used to investigate the role of cysteine cathepsins in inflammation and immune responses.

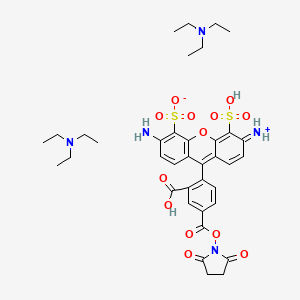

Protease Activity Monitoring: GB111-NH2 (hydrochloride) is used as a probe to monitor real-time protease activity in live cells using fluorescence microscopy techniques.

Metabolic Reprogramming: The compound is used to study the metabolic reprogramming of tumor-associated macrophages and its impact on tumor progression and chemoresistance.

Mécanisme D'action

GB111-NH2 (hydrochloride) exerts its effects by inhibiting the activity of cysteine cathepsins B, L, and S. The compound forms covalent bonds with the active site cysteine residues of these proteases, leading to the inhibition of their proteolytic activity. This inhibition results in increased oxidative stress, apoptosis, and proliferation of macrophages. In tumor-associated macrophages, the inhibition of cysteine cathepsins leads to increased reactive oxygen species levels, apoptosis, and regression of primary tumors .

Comparaison Avec Des Composés Similaires

GB111-NH2 (hydrochloride) is unique in its ability to inhibit multiple cysteine cathepsins (B, L, and S) simultaneously. This broad-spectrum inhibition makes it a valuable tool in cancer research and other biomedical applications. Similar compounds include:

E64: A potent and irreversible inhibitor of cysteine proteases, including cathepsins B, H, and L.

CA-074: A selective inhibitor of cathepsin B.

Z-FY-CHO: A selective inhibitor of cathepsin L.

Compared to these compounds, GB111-NH2 (hydrochloride) offers the advantage of inhibiting multiple cathepsins, making it more versatile for research applications .

Propriétés

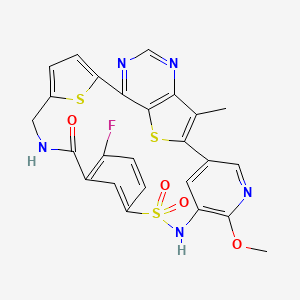

Formule moléculaire |

C33H40ClN3O6 |

|---|---|

Poids moléculaire |

610.1 g/mol |

Nom IUPAC |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1 |

Clé InChI |

LEQYHRMMCXGQOI-DHBRAOIWSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

SMILES canonique |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)